![molecular formula C16H15NO2 B2481929 benzyl N-[(E)-2-phenylethenyl]carbamate CAS No. 88425-24-5](/img/structure/B2481929.png)
benzyl N-[(E)-2-phenylethenyl]carbamate
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Overview
Description
Benzyl N-[(E)-2-phenylethenyl]carbamate is a type of carbamate compound . Carbamates are useful protecting groups for amines and are essential for the synthesis of peptides . They can be installed and removed under relatively mild conditions . The compound can be viewed as the ester of carbamic acid and benzyl alcohol .
Synthesis Analysis
The synthesis of carbamates involves a three-component coupling of amines, carbon dioxide, and halides . This method offers mild reaction conditions and short reaction times, and avoids N-alkylation of the amine and overalkylation of the carbamate . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group . The carboxybenzyl (CBz) group has a benzyl group and can be removed using catalytic hydrogenation (Pd-C, H2) .Chemical Reactions Analysis
Benzyl carbamate is used as a protected form of ammonia in the synthesis of primary amines . After N-alkylation, the C6H5CH2OC(O) group is removable with Lewis acids .Scientific Research Applications
- Recently, a major pharmaceutical company expressed interest in Z-vinylamine as an intermediate for a new drug candidate .
- Compounds like Z-vinylamine can be readily polymerized to form polyvinylamine derivatives. These polymers find applications in various fields, including materials science and coatings .
Synthetic Intermediates and Drug Development
Polymerization and Polyvinylamine Derivatives
Improved Synthesis Method
Cascade Condensation Reactions
Mechanism of Action
- Benzyl carbamate can be viewed as the ester of carbamic acid and benzyl alcohol . However, it is produced from benzyl chloroformate with ammonia.
- In the context of peptide synthesis, benzyl carbamate serves as a protected form of ammonia. It plays a crucial role in the formation of primary amines .
- After N-alkylation, the C6H5CH2OC(O)~NH~2~ group (benzyl carbamate) can be selectively removed using Lewis acids .
- The protecting group is introduced by reacting benzyl chloroformate with the target amine. This forms the benzyl carbamate, which can be later removed under controlled conditions .
- The downstream effects involve the successful assembly of peptides, which are essential for various biological processes .
- However, its moderate solubility in water and solubility in organic solvents suggest that it can be effectively used in peptide synthesis .
- This amine can then participate in subsequent reactions, leading to the formation of complex peptides .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
properties
IUPAC Name |
benzyl N-[(E)-2-phenylethenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c18-16(19-13-15-9-5-2-6-10-15)17-12-11-14-7-3-1-4-8-14/h1-12H,13H2,(H,17,18)/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AECSLLNPNDUEAV-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl N-[(E)-2-phenylethenyl]carbamate |
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